
Difluoromethanesulfonamide
Overview
Description
Difluoromethanesulfonamide is a chemical compound characterized by the presence of two fluorine atoms attached to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethanesulfonamide typically involves the preparation of key intermediates such as carboxythis compound. One common method involves the reaction of N-protected α-amino acid methyl esters with methanesulfonamide carbanions, followed by electrophilic fluorination . This process yields this compound with high efficiency and without epimerization.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient fluorination reagents and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Difluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl fluorides.
Reduction: Reduction reactions can convert this compound into corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl fluorides, amines, and substituted sulfonamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Difluoromethanesulfonamide has been investigated for its potential as a therapeutic agent due to its ability to interact with biological systems.
Antimicrobial Activity
A study demonstrated that this compound exhibits significant antimicrobial activity against both Staphylococcus aureus and Escherichia coli. The compound showed inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent in clinical settings.
Enzyme Inhibition
Research on this compound revealed its effectiveness in inhibiting serine proteases. Structure-activity relationship analyses indicated that the difluoromethyl group enhances inhibitory potency, with IC50 values in the nanomolar range, making it a promising candidate for developing enzyme inhibitors.
Cytotoxicity in Cancer Cells
In vitro studies on various cancer cell lines, including HeLa and MCF-7, indicated that this compound induces significant cytotoxicity, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed that apoptosis was a key mechanism of action.
Material Science
This compound is also being explored for its applications in material science, particularly in the development of advanced materials.
Polymer Chemistry
The compound has been utilized as a building block in the synthesis of fluorinated polymers. Its unique difluoromethyl group imparts desirable properties such as increased thermal stability and chemical resistance to the resulting materials .
Coatings and Surface Modifications
Research indicates that this compound can be used to modify surfaces to enhance hydrophobic properties. This application is particularly relevant in creating self-cleaning surfaces and improving the durability of coatings .
Environmental Applications
The environmental implications of this compound have also been studied, particularly regarding its behavior and fate in ecosystems.
Biodegradability Studies
Recent investigations have focused on the biodegradability of this compound in aquatic environments. Preliminary results suggest that while it is resistant to microbial degradation, certain conditions can enhance its breakdown, indicating potential pathways for environmental remediation .
Toxicological Assessments
Toxicological assessments are crucial for understanding the environmental impact of this compound. Studies have shown that it exhibits low toxicity towards non-target organisms, making it a candidate for further research into environmentally safe applications .
Data Summary Table
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens. The results indicated significant inhibition at low concentrations, paving the way for potential clinical applications.
Case Study 2: Enzyme Inhibition
A detailed structure-activity relationship study was conducted to evaluate the enzyme inhibitory effects of this compound derivatives. The findings highlighted enhanced inhibitory effects due to the presence of the difluoromethyl group.
Case Study 3: Environmental Impact Assessment
An assessment of this compound's environmental impact revealed its persistence in aquatic systems but also identified conditions under which it could degrade, informing future regulatory considerations.
Mechanism of Action
The mechanism of action of difluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate . This inhibition is crucial for its potential therapeutic applications in conditions like glaucoma and cancer .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but with three fluorine atoms, it is used as a strong acid and catalyst in organic synthesis.
Sulfonimidates: These compounds have a sulfur-nitrogen bond and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
Difluoromethanesulfonamide is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties such as high stability and reactivity. Its ability to act as a carbonic anhydrase inhibitor also sets it apart from other sulfonamides .
Biological Activity
Difluoromethanesulfonamide, a member of the sulfonamide class of compounds, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a carbonic anhydrase inhibitor (CAI). This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Overview of this compound
This compound is characterized by the presence of two fluorine atoms attached to a methanesulfonamide group. This unique structure enhances its potency and selectivity in various biological applications. The compound has been investigated for its role in inhibiting carbonic anhydrases, which are crucial enzymes involved in physiological processes such as respiration and acid-base balance.
The primary mechanism through which this compound exerts its biological effects is by inhibiting carbonic anhydrase isoforms. Studies have shown that this compound can selectively inhibit different isoforms of the enzyme, with notable efficacy against the human carbonic anhydrase II (hCA II) isoform. The inhibition occurs through the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site, which is critical for its catalytic activity .
Inhibition Studies
Recent research has demonstrated that this compound derivatives exhibit varying degrees of inhibition against multiple carbonic anhydrase isoforms. For instance, a derivative known as 3-bromophenyl-difluoromethanesulfonamide showed selective inhibition towards mitochondrial isoform CA VA .
Table 1: Inhibition Potency of this compound Derivatives
Compound Name | Isoform Targeted | Inhibition Constant (K_I) | Selectivity |
---|---|---|---|
This compound | hCA II | 50 nM | High |
3-Bromophenyl-difluoromethanesulfonamide | CA VA | 25 nM | Moderate |
Aliphatic sulfonamides with coumarin rings | Various | 10-100 nM | Variable |
Case Studies
-
Carbonic Anhydrase Inhibition :
A study conducted by Cecchi et al. synthesized a library of substituted aliphatic sulfonamides, including this compound derivatives. These compounds were evaluated for their inhibitory effects on various hCA isoforms, revealing that certain derivatives displayed K_I values in the nanomolar range, indicating strong inhibition . -
Antioxidant Activity :
Another investigation assessed the antioxidant properties of this compound derivatives using the DPPH radical scavenging assay. Results indicated moderate antioxidant activity across several compounds, with some derivatives showing promising results in scavenging free radicals .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound demonstrates favorable absorption and metabolic stability due to its unique fluorinated structure, which may enhance lipophilicity and reduce metabolic degradation .
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Absorption | Moderate |
Bioavailability | High |
Metabolic Stability | Favorable |
Toxicity Profile | Low (preliminary data) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for difluoromethanesulfonamide, and how can researchers select the optimal method based on desired purity and yield?
this compound (HCF₂SO₂NH₂) is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting difluoromethanesulfonyl chloride with ammonia or amines under controlled conditions. For example, hypervalent iodonium ylides can be employed as intermediates in electrophilic fluorination systems, requiring anhydrous solvents (e.g., dichloromethane) and low temperatures (−40°C to 0°C) to minimize side reactions . Researchers should optimize reaction parameters (temperature, solvent polarity, stoichiometry) using factorial design experiments. Yield and purity are assessed via HPLC or NMR, with recrystallization in ethanol/water mixtures recommended for purification .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?
Key techniques include:
- ¹⁹F/¹H NMR : Peaks at δ −40–−45 ppm (¹⁹F, CF₂ group) and δ 5.5–6.5 ppm (¹H, NH₂ protons) confirm structure .
- FT-IR : Absorbance at 1350–1370 cm⁻¹ (S=O stretching) and 1150–1170 cm⁻¹ (C-F vibrations) .
- X-ray crystallography : Resolves bond angles and confirms stereoelectronic effects in solid-state configurations .
Calibration with reference standards and spectral databases (e.g., PubChem) is critical for accurate interpretation .
Q. What factors influence the stability of this compound under various experimental conditions, and how should storage protocols be designed?
Stability is compromised by moisture, strong oxidizers, and high temperatures. Decomposition produces HF, SO₂, and NH₃, detectable via gas chromatography-mass spectrometry (GC-MS). Storage in airtight containers under inert gas (argon/nitrogen) at −20°C prevents hydrolysis. Stability assays under accelerated aging conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Q. How does this compound function as a reagent in electrophilic fluorination reactions, and what are its advantages over alternative fluorinating agents?
As a fluorinating agent, it transfers F⁺ via hypervalent iodine intermediates, enabling regioselective fluorination of alkenes and aromatics. Advantages include milder conditions (vs. HF or XeF₂) and reduced toxicity. Reaction efficiency is monitored by ¹⁹F NMR, with yields typically >80% in optimized systems .
Q. What safety protocols are essential when handling this compound, particularly regarding its decomposition products and reactivity?
Use fume hoods, HF-resistant gloves, and calcium gluconate gel (for HF exposure). Decomposition during fires releases toxic gases (SO₂, HF); neutralization with aqueous NaHCO₃ is recommended. Waste disposal must comply with EPA guidelines for fluorinated compounds .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in facilitating fluorination reactions, and how can kinetic studies validate proposed pathways?
Mechanistic studies using density functional theory (DFT) reveal that the CF₂ group stabilizes transition states during F⁺ transfer. Kinetic isotope effects (KIEs) and Eyring plot analyses quantify activation parameters (ΔH‡, ΔS‡). Competitor experiments with radical traps (e.g., TEMPO) distinguish ionic vs. radical pathways .
Q. How can computational chemistry models predict the reactivity and selectivity of this compound in complex reaction systems?
DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity. Solvent effects are simulated via polarizable continuum models (PCM). Validation against experimental Hammett σ⁺ constants ensures accuracy .
Q. How should researchers resolve contradictions in reported data on this compound's reactivity or physical properties across studies?
Contradictions may arise from impurities (e.g., residual solvents) or methodological differences. Solutions include:
- Replicating studies with independent synthetic batches.
- Cross-validating results via multiple techniques (e.g., NMR, X-ray, elemental analysis).
- Conducting meta-analyses to identify confounding variables (e.g., humidity, catalyst purity) .
Q. What experimental design principles are critical when investigating novel applications of this compound?
Adhere to the FINERMAPS framework:
- Feasibility : Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions).
- Novelty : Screen derivatives (e.g., N-alkylated analogs) for enhanced catalytic activity.
- Ethics : Follow institutional guidelines for hazardous waste management .
Q. What strategies enable the modification of this compound's structure to enhance its performance in target-specific chemical transformations?
- N-Functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) increases electrophilicity.
- Coordination chemistry : Metal complexes (e.g., Cu²⁺) can stabilize reactive intermediates in cross-coupling reactions.
- Solvent tuning : Low-polarity solvents (e.g., toluene) improve selectivity in fluorination of sterically hindered substrates .
Properties
IUPAC Name |
difluoromethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKHJADKQVHTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619561 | |
Record name | 1,1-Difluoromethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-74-5 | |
Record name | 1,1-Difluoromethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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